Cas no 149794-10-5 (BOC-N-ethylglycine)

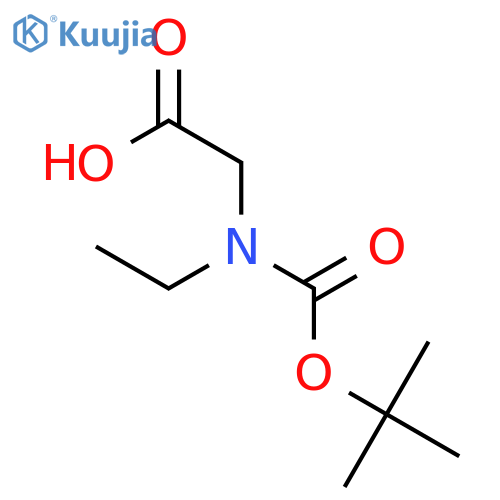

BOC-N-ethylglycine structure

商品名:BOC-N-ethylglycine

BOC-N-ethylglycine 化学的及び物理的性質

名前と識別子

-

- Boc-N-ethyl glycine

- N-Boc-N-ethylglycine

- Boc-N-Ethyl-Glycine

- Glycine,N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl-

- N-(tert-Butoxycarbonyl)-N-ethylglycine

- N-Boc-N-ethyl-glycine

- 2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

- BOC-N-ETHYLGLY-OH

- 2-(tert-butoxycarbonyl(ethyl)amino)acetic acid

- BOC-N-ethylglycine

- Ethyl N-BOC-glycine

- PubChem23123

- Boc-N-ethyl glycine, AldrichCPR

- SPBIXXXFDSLALC-UHFFFAOYSA-N

- n-tert-butoxycarbonyl-n-ethylglycine

- ST2406727

- AB0022414

- RT

- AKOS008144161

- EN300-57264

- DTXSID60514496

- N-[(1,1-dimethylethoxy)carbonyl]-N-ethylglycine

- A884232

- CS-0043102

- F2167-0162

- AS-18120

- N-Ethylglycine, N-BOC protected

- SY180269

- VU0494852-1

- FT-0693654

- 149794-10-5

- HY-W050782

- MFCD00672508

- SCHEMBL1253034

- 2-{[(tert-butoxy)carbonyl](ethyl)amino}acetic acid

- Boc-N-ethyl glycine≥ 98% (HPLC)

- DB-369904

- [(tert-butoxycarbonyl)(ethyl)amino]acetic acid

-

- MDL: MFCD00672508

- インチ: 1S/C9H17NO4/c1-5-10(6-7(11)12)8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,11,12)

- InChIKey: SPBIXXXFDSLALC-UHFFFAOYSA-N

- ほほえんだ: O(C(N(C([H])([H])C(=O)O[H])C([H])([H])C([H])([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 203.11600

- どういたいしつりょう: 203.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 66.8

じっけんとくせい

- 色と性状: White to Yellow Solid

- ゆうかいてん: 87-88 °C

- ふってん: 320.2°C at 760 mmHg

- PSA: 66.84000

- LogP: 1.32800

BOC-N-ethylglycine セキュリティ情報

- シグナルワード:Danger

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P301+P310

- 危険カテゴリコード: 22

-

危険物標識:

- ちょぞうじょうけん:Room temperature

BOC-N-ethylglycine 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

BOC-N-ethylglycine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A104447-250mg |

Boc-N-Ethylglycine |

149794-10-5 | 97% | 250mg |

$5.0 | 2025-02-20 | |

| Enamine | EN300-57264-0.25g |

2-{[(tert-butoxy)carbonyl](ethyl)amino}acetic acid |

149794-10-5 | 95.0% | 0.25g |

$19.0 | 2025-03-15 | |

| Life Chemicals | F2167-0162-5g |

2-{[(tert-butoxy)carbonyl](ethyl)amino}acetic acid |

149794-10-5 | 95% | 5g |

$70.0 | 2023-09-06 | |

| Life Chemicals | F2167-0162-1g |

2-{[(tert-butoxy)carbonyl](ethyl)amino}acetic acid |

149794-10-5 | 95% | 1g |

$23.0 | 2023-09-06 | |

| Life Chemicals | F2167-0162-2.5g |

2-{[(tert-butoxy)carbonyl](ethyl)amino}acetic acid |

149794-10-5 | 95% | 2.5g |

$50.0 | 2023-09-06 | |

| abcr | AB353902-1g |

N-Boc-N-ethylglycine, 97%; . |

149794-10-5 | 97% | 1g |

€74.40 | 2024-04-19 | |

| TRC | B655005-5g |

N-Boc-N-ethyl-glycine |

149794-10-5 | 5g |

$ 620.00 | 2023-04-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA657-20g |

BOC-N-ethylglycine |

149794-10-5 | 97% | 20g |

949.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | D555037-1g |

Boc-N-Ethylglycine |

149794-10-5 | 97% | 1g |

$258 | 2024-05-24 | |

| Apollo Scientific | OR20016-1g |

N-Ethylglycine, N-BOC protected |

149794-10-5 | 1g |

£15.00 | 2025-02-19 |

BOC-N-ethylglycine 関連文献

-

Shuai-Shuai Jiang,Yan-Chen Wu,Shu-Zheng Luo,Fan Teng,Ren-Jie Song,Ye-Xiang Xie,Jin-Heng Li Chem. Commun. 2019 55 12805

149794-10-5 (BOC-N-ethylglycine) 関連製品

- 42492-57-9(N-Boc-sarcosine Methyl Ester)

- 13734-36-6(Boc-Sar-OH)

- 156478-71-6(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid)

- 169870-82-0(N-boc-tert-Butylglycine)

- 56074-20-5(Boc-Iminodiacetic Acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:149794-10-5)BOC-N-ethylglycine

清らかである:99%

はかる:100g

価格 ($):308.0